molecular formula C5H5N3O2 B1482331 4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione CAS No. 1696088-59-1

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B1482331
CAS No.: 1696088-59-1
M. Wt: 139.11 g/mol
InChI Key: FGDQXECEPUYKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key enzymes in pathways such as glycolysis and the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution pattern of this compound can influence its efficacy and toxicity, making it an important factor in its biochemical analysis .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Biological Activity

4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione is a compound belonging to the triazolidine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of propynyl derivatives with triazolidine diones. The process can be optimized through various methods including reflux conditions and solvent variations to enhance yield and purity. For instance, using diethyl malonate in glacial acetic acid has been reported to yield significant amounts of the desired compound under controlled conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these compounds were notably low, indicating potent activity:

Cell Line IC50 Value (µM)
HeLa3.20 ± 1.32
MCF-74.19 ± 1.87
A5495.29 ± 1.34

These results suggest that modifications in the triazolidine structure can enhance the anticancer efficacy .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies involving peripheral blood mononuclear cells (PBMC) indicated that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS) and phytohemagglutinin (PHA). The inhibition rates ranged from 44% to 60%, suggesting a robust anti-inflammatory profile .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Cytokine Modulation : The compound influences cytokine release from immune cells, which is crucial for regulating inflammatory responses.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
  • Mitochondrial Pathways : Some studies have indicated that derivatives can disrupt mitochondrial membrane potential in cancer cells, promoting apoptosis through mitochondrial pathways .

Case Studies

Several case studies have been conducted to assess the biological activities of this compound:

  • Study on Cytotoxicity : A notable study evaluated the cytotoxic effects on various human cancer cell lines and reported that specific derivatives showed enhanced activity compared to standard chemotherapeutics such as doxorubicin .
  • Inflammation Model : Another study assessed the anti-inflammatory effects in a model using PBMCs treated with LPS. The results indicated a significant reduction in cytokine levels compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of 4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione exhibit anticancer activity. For instance, studies have demonstrated that triazolidine derivatives can be synthesized and tested for their efficacy against various cancer cell lines. The incorporation of the alkyne moiety enhances the biological activity of these compounds by facilitating interactions with biomolecules involved in cancer progression .

Drug Development
The compound's structure allows it to be utilized as a scaffold for developing new pharmaceuticals. Its ability to form stable complexes with biological targets makes it a candidate for further modifications aimed at enhancing therapeutic efficacy and selectivity .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as an efficient reagent in several organic transformations. It can act as a dienophile in Diels-Alder reactions and has been used to synthesize various heterocyclic compounds through cycloaddition reactions . The compound's reactivity is particularly useful in synthesizing complex molecular architectures.

Reaction Type Application
Diels-Alder ReactionForms cycloadducts with various diene partners
Oxidation of ThiolsConverts thiols to disulfides
Synthesis of UrazolesEngages in [3+2] cycloaddition with allylsilanes

Bioconjugation

Selective Bioconjugation Agent
The compound has been identified as a selective reagent for bioconjugation processes, particularly targeting tyrosine residues in proteins. This application is crucial for the development of targeted drug delivery systems and the design of biomolecular probes . The ability to form stable conjugates with biomolecules allows researchers to explore new avenues in protein labeling and tracking.

Case Study 1: Anticancer Activity Assessment

A study conducted on triazolidine derivatives showed promising results against breast cancer cell lines. The derivatives were synthesized using this compound as a starting material. The results indicated a significant reduction in cell viability compared to control groups .

Case Study 2: Organic Synthesis Applications

In a series of experiments focused on organic synthesis, the compound was utilized to facilitate the synthesis of complex cyclic structures through Diels-Alder reactions. The efficiency of these reactions highlighted the utility of this compound as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-prop-2-ynyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-2-3-8-4(9)6-7-5(8)10/h1H,3H2,(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDQXECEPUYKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 2
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 5
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione
Reactant of Route 6
4-(Prop-2-yn-1-yl)-1,2,4-triazolidine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.